9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a bromine atom, isopropylphenyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Bromination: Introduction of the bromine atom is usually done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling reactions: The isopropylphenyl and methoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
Pyrazolobenzoxazines: Compounds with similar core structures but different substituents.
Brominated aromatic compounds: Compounds that contain bromine atoms attached to aromatic rings.
Phenyl-substituted pyrazoles: Compounds with phenyl groups attached to pyrazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25BrN2O2 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O2/c1-16(2)17-4-6-19(7-5-17)26-29-24(22-14-20(27)10-13-25(22)31-26)15-23(28-29)18-8-11-21(30-3)12-9-18/h4-14,16,24,26H,15H2,1-3H3 |
InChI Key |
OVOFCZUHQUTPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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